Foreword: The Convergence of Established Scaffolds in Modern Drug Discovery
Foreword: The Convergence of Established Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Analysis of 2,3-dihydro-1H-indol-1-yl Propanoate Moieties
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The 2,3-dihydro-1H-indol-1-yl propanoate scaffold represents such a convergence, uniting the privileged indoline core with the functionally significant propanoate moiety. The indoline structure is a recurring motif in a vast number of natural products and synthetic compounds, lauded for its role in developing treatments for a spectrum of diseases including cancer, bacterial infections, and cardiovascular conditions.[1] Concurrently, the propanoate group, a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, is well-understood for its pharmacokinetic and pharmacodynamic contributions.[2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the structural elucidation of molecules containing the 2,3-dihydro-1H-indol-1-yl propanoate core. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind our analytical choices. We will explore the "why" that underpins the "how," ensuring that each step is part of a self-validating system of inquiry. Our exploration will be grounded in authoritative principles, supported by robust citations, and presented with the clarity required for practical application in a high-stakes research and development environment.
Chapter 1: Foundational Physicochemical and Synthetic Considerations
Before delving into advanced spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. The 2,3-dihydro-1H-indol-1-yl propanoate structure consists of a bicyclic indoline core N-acylated with a propionyl group. This N-acylation is a critical point of interest, as it transforms the secondary amine of the indoline into a tertiary amide, significantly altering its electronic properties, hydrogen bonding capability, and conformational flexibility.
A logical synthetic route to this moiety would involve the N-acylation of 2,3-dihydro-1H-indole (indoline) with propionyl chloride or propanoic anhydride.[3] This straightforward reaction provides a reliable method for generating the target scaffold for subsequent analysis.
Caption: Conceptual synthesis pathway for the target moiety.
Chapter 2: Mass Spectrometry: Deconstructing the Molecular Ion
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis. For the 2,3-dihydro-1H-indol-1-yl propanoate moiety, we can predict a characteristic fragmentation pattern.
Expertise in Action: Predicting Fragmentation
The N-acyl bond is often a point of facile cleavage in mass spectrometry. We would anticipate a primary fragmentation pathway involving the loss of the propionyl group, leading to a stable indolinium ion. Further fragmentation of the indoline ring can also occur, providing additional structural confirmation. Prenylated indole alkaloids, for instance, show characteristic losses of substituent groups at the N-1 position.[4]
Table 1: Predicted Mass Spectrometry Fragmentation for 2,3-dihydro-1H-indol-1-yl propanoate
| Fragment Ion | m/z (Predicted) | Description |
| [M]+ | 191.10 | Molecular Ion |
| [M - C3H5O]+ | 134.08 | Loss of the propionyl radical |
| [C8H8N]+ | 118.07 | Indolinium fragment |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the analysis of the target moiety, a technique widely used for the characterization of compounds in complex mixtures.[4]
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol. Filter the solution through a 0.22 µm microporous membrane.
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Chromatographic Separation:
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Instrument: Agilent 1200 HPLC or equivalent.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 0.5 mL/min.
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Mass Spectrometric Detection:
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Instrument: ThermoFisher LCQ Deca XP MAX or equivalent ion trap mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Range: m/z 50-500.
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Collision Gas: Ultra-high purity helium.
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Data Analysis: Identify the parent ion and perform MS/MS fragmentation to observe the characteristic daughter ions as predicted in Table 1.
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Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy provides the most detailed information about the structure of a molecule in solution, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms.
Expertise in Action: Predicting Chemical Shifts
The chemical shifts in the ¹H and ¹³C NMR spectra of 2,3-dihydro-1H-indol-1-yl propanoate can be predicted based on the known values for indole derivatives and the electronic effects of the N-acyl group.[5][6] The propanoate moiety will introduce characteristic signals in the aliphatic region of the spectrum. The protons on the indoline core will show distinct aromatic and aliphatic signals, with coupling patterns that reveal their connectivity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Indoline-C2 | ~3.0 (t) | ~29 | Aliphatic CH2 adjacent to N |
| Indoline-C3 | ~4.0 (t) | ~45 | Aliphatic CH2 adjacent to aromatic ring |
| Indoline-C4 to C7 | 7.0 - 7.5 (m) | 110 - 145 | Aromatic protons and carbons |
| Propanoate-CH2 | ~2.4 (q) | ~28 | Methylene group of propanoate |
| Propanoate-CH3 | ~1.2 (t) | ~9 | Methyl group of propanoate |
| Propanoate-C=O | - | ~173 | Carbonyl carbon |
Experimental Protocol: 1D and 2D NMR Spectroscopy
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling constants.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
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2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the indoline and propanoate fragments.
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of carbons based on their attached protons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the propanoate moiety to the indoline nitrogen, by observing a correlation from the Indoline-C2 protons to the propanoate carbonyl carbon.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
